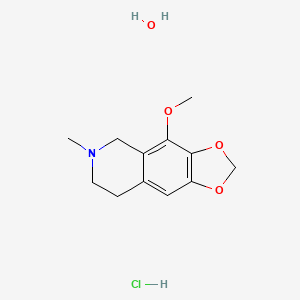
Hydrocotarnine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocotarnine hydrochloride hydrate is a non-narcotic opium alkaloid with the chemical formula C12H15NO3·HCl·H2O. It is known for its analgesic and antitussive properties . This compound is listed in the Japanese Pharmacopoeia and is used for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrocotarnine hydrochloride hydrate typically involves the reduction of noscapine. When noscapine is reduced with zinc and hydrochloric acid, it dissociates into hydrocotarnine and meconine . The hydrocotarnine is then converted to its hydrochloride hydrate form.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the chemical reduction of noscapine followed by purification and crystallization to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
Hydrocotarnine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound itself is a product of the reduction of noscapine.
Substitution: It can undergo substitution reactions, particularly involving its aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and hydrochloric acid are used for the reduction of noscapine to hydrocotarnine.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of hydrocotarnine.
Reduction: Hydrocotarnine is the major product from the reduction of noscapine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydrocotarnine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other compounds.
Industry: It is used in the pharmaceutical industry for the production of medications with analgesic and antitussive effects.
Mechanism of Action
Hydrocotarnine hydrochloride hydrate exerts its effects through several mechanisms:
Analgesic Effect: It acts on the central nervous system to provide pain relief.
Antitussive Effect: It suppresses cough by acting on the cough center in the brain.
Metabolic Effects: It increases the expression of GLUT1 and enhances glucose uptake in cells, which is significant in glycolytic metabolism.
Comparison with Similar Compounds
Similar Compounds
Noscapine: A related opium alkaloid that can be reduced to hydrocotarnine.
Meconine: Another product of noscapine reduction.
Other Opium Alkaloids: Compounds like codeine and morphine, which have different pharmacological profiles.
Uniqueness
Hydrocotarnine hydrochloride hydrate is unique due to its non-narcotic nature and its dual analgesic and antitussive properties. Unlike other opium alkaloids, it does not have significant hypnotic or euphoric effects, making it a safer alternative for pain and cough management .
Properties
CAS No. |
6078-54-2 |
|---|---|
Molecular Formula |
C12H18ClNO4 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH.H2O/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;;/h5H,3-4,6-7H2,1-2H3;1H;1H2 |
InChI Key |
ZNQOHJRIIMHFDR-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.O.Cl |
Key on ui other cas no. |
6078-54-2 |
Synonyms |
hydrocotarnine hydrocotarnine hydrobromide hydrocotarnine hydrochloride hydrocotarnine hydrochloride monohydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


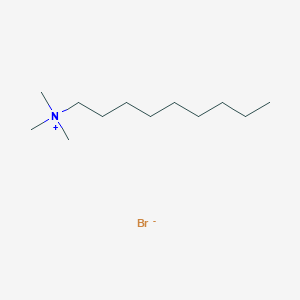
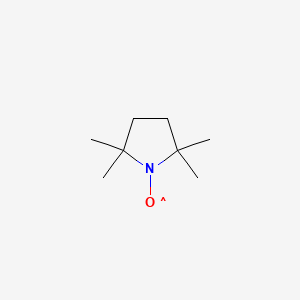
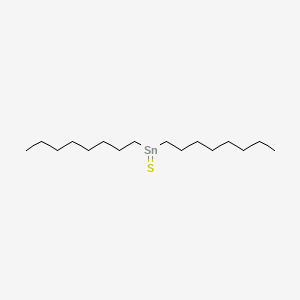


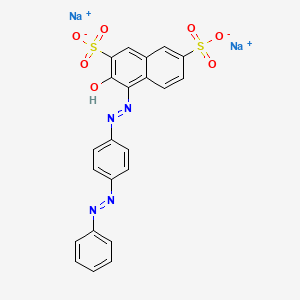
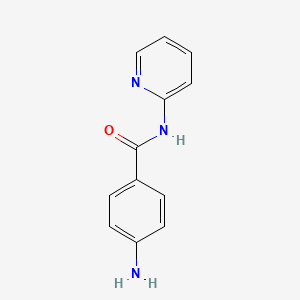
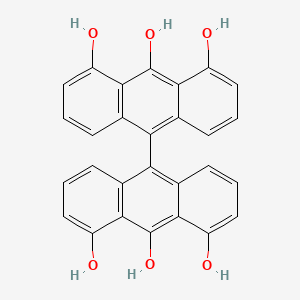

![1-(4,7-Dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone](/img/structure/B1206426.png)
![N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
![4-[2-(4-Fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1206433.png)
![8-(2-Furanyl)-6-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1206435.png)

